ml375

准备方法

合成路线和反应条件: ML375 的合成涉及多个步骤,从市售起始原料开始反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益、可扩展性和环境因素进行了优化。 这包括使用连续流动反应器、自动化合成和纯化技术,以确保一致的质量和高通量 .

化学反应分析

反应类型: ML375 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成相应的氧化衍生物。

还原: 还原反应可用于修饰 this compound 分子中的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化锂铝和硼氢化钠等还原剂。

取代: 在碱性或酸性条件下使用胺和硫醇等亲核试剂.

主要产物: 这些反应形成的主要产物包括具有修饰官能团的各种 this compound 衍生物,可以进一步探索其药理特性 .

科学研究应用

Treatment of Addiction

ML375 has shown efficacy in preclinical models for reducing self-administration behaviors associated with substances such as cocaine and ethanol. In studies, this compound produced dose-dependent reductions in cocaine self-administration in rats, suggesting its potential utility in treating addiction disorders .

Behavioral Disorders

The modulation of M5 mAChR by this compound may also have implications for treating various behavioral disorders. The receptor's role in dopaminergic signaling suggests that this compound could be beneficial in conditions such as schizophrenia or depression, where dopaminergic dysregulation is evident .

Data Tables

| Property | Value |

|---|---|

| IC50 (human M5) | 300 nM |

| IC50 (rat M5) | 790 nM |

| IC50 (M1-M4) | >30 μM |

| CNS Penetration | High |

| Lipophilicity | cLogP = 5.2 |

Case Study 1: Addiction Models

In a series of experiments, researchers assessed the impact of this compound on cocaine self-administration in rats. The results indicated that administration of this compound led to significant reductions in cocaine intake compared to control groups, highlighting its potential as a therapeutic agent for addiction treatment .

Case Study 2: Behavioral Assessments

Another study focused on the effects of this compound on sugar-seeking behavior as a model for assessing compulsive behaviors. The findings revealed that this compound effectively reduced sugar pellet self-administration, suggesting its broader implications for treating compulsive behaviors beyond substance use .

作用机制

ML375 通过与 M5 毒蕈碱乙酰胆碱受体结合并充当负性变构调节剂来发挥其作用。这意味着它与受体上的一个与乙酰胆碱结合位点不同的位点结合,引起构象变化,从而降低受体的活性。 分子靶标包括 M5 受体,相关途径主要与 G 蛋白偶联受体信号传导有关 .

类似化合物:

VU0467154: 另一种具有类似药理学特性的 M5 受体负性变构调节剂。

VU0238429: 一种具有类似核心结构但官能团不同的化合物,导致选择性和效力的变化。

VU0409106: 一种 M4 受体的选择性调节剂,提供在受体亚型选择性方面的比较.

This compound 的独特性: this compound 由于其对 M5 受体的选择性高、脑穿透性和口服生物利用度而脱颖而出。 这些特性使其成为研究和潜在治疗应用中的宝贵工具 .

相似化合物的比较

VU0467154: Another negative allosteric modulator of the M5 receptor with similar pharmacological properties.

VU0238429: A compound with a similar core structure but different functional groups, leading to variations in selectivity and potency.

VU0409106: A selective modulator of the M4 receptor, providing a comparison in terms of receptor subtype selectivity.

Uniqueness of ML375: this compound stands out due to its high selectivity for the M5 receptor, brain-penetrant properties, and oral bioavailability. These characteristics make it a valuable tool in both research and potential therapeutic applications .

生物活性

ML375 is a highly selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications, particularly in treating addiction disorders. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and implications for clinical use.

This compound operates primarily as a negative allosteric modulator of the M5 mAChR. Its binding alters the receptor's conformation, thereby modulating the efficacy of orthosteric ligands such as acetylcholine (ACh). The unique binding characteristics of this compound were elucidated through various studies involving molecular docking and mutagenesis techniques.

Key Findings on Binding and Activity

- Allosteric Modulation : Research indicated that this compound binds to a novel allosteric site located at the interface of transmembrane domains (TMs) 2-4 of the M5 mAChR. This site was identified through targeted mutagenesis and pharmacological interrogation, which demonstrated that certain mutations did not significantly affect this compound's activity, suggesting a distinct mechanism of action compared to other modulators .

- Pharmacological Profile : In functional assays, this compound exhibited negative cooperativity with ACh and other agonists, effectively reducing their maximal responses. This behavior was consistent across various experimental setups, indicating a robust mechanism for modulating receptor activity .

- Selectivity : this compound demonstrates high selectivity for the M5 receptor over other mAChR subtypes (M1-M4), with IC50 values of 300 nM for human M5 and 790 nM for rat M5, while exhibiting minimal activity against other subtypes (>30 μM) .

Pharmacokinetics

This compound has been characterized by favorable pharmacokinetic properties that support its use in systemic dosing. However, it presents challenges related to its long elimination half-life in rodent models (approximately 80 hours), which may complicate its application in certain addiction paradigms . Efforts to optimize its pharmacokinetic profile have led to the development of analogs with shorter half-lives while maintaining potency.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Human M5 IC50 | 300 nM |

| Rat M5 IC50 | 790 nM |

| Elimination Half-Life (rat) | ~80 hours |

| CNS Penetration | High |

Behavioral Studies

In vivo studies have demonstrated that this compound effectively reduces drug-seeking behavior in animal models. For instance, male Sprague-Dawley rats trained for cocaine self-administration showed a dose-dependent reduction in cocaine intake when administered this compound . Importantly, this effect was specific to cocaine and did not extend to sugar-maintained behavior or general motor activity, underscoring the selective nature of this compound's action.

Case Study: Cocaine Use Disorder (CUD)

- Study Design : Rats were trained to self-administer cocaine under fixed-ratio schedules.

- Findings : At a dose of 30 mg/kg, this compound significantly decreased cocaine self-administration without affecting general locomotor activity .

- Implications : These results suggest that targeting the M5 mAChR with NAMs like this compound may offer a novel therapeutic strategy for managing CUD.

属性

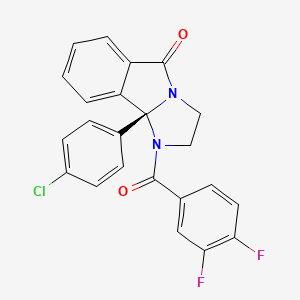

IUPAC Name |

(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBAKXRLQAPKEE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。